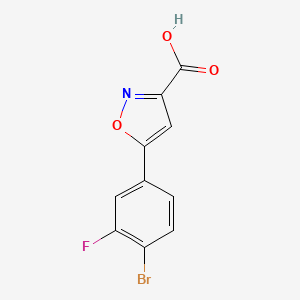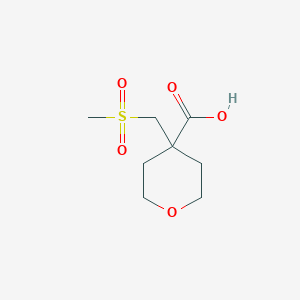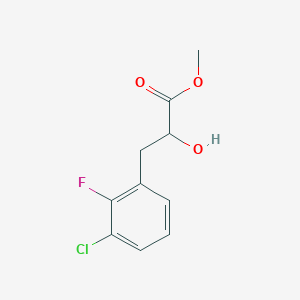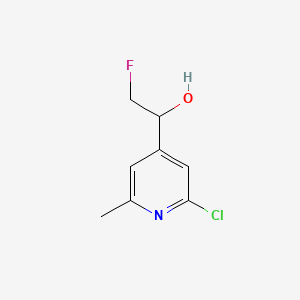
1-(2-Chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro and methyl group on the pyridine ring, along with a fluoroethanol moiety
準備方法
The synthesis of 1-(2-Chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-methylpyridine with a suitable fluoroethanol derivative under specific reaction conditions. The reaction typically requires the use of a base, such as triethylamine, and a solvent like ethyl acetate. The reaction mixture is stirred under hydrogen atmosphere with a catalyst, such as palladium on carbon, to facilitate the formation of the desired product .
化学反応の分析
1-(2-Chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and solvents like methanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-(2-Chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 1-(2-Chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
1-(2-Chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol can be compared with other similar compounds, such as:
(2-Chloro-6-methylpyridin-4-yl)methanol: This compound has a similar pyridine ring structure but lacks the fluoroethanol moiety.
(2-Chloro-6-phenylpyridin-4-yl)methanol: This compound has a phenyl group instead of a methyl group on the pyridine ring.
(2-Methyl-6-phenylpyridin-3-yl)methanol: This compound has a different substitution pattern on the pyridine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
2229506-76-5 |
|---|---|
分子式 |
C8H9ClFNO |
分子量 |
189.61 g/mol |
IUPAC名 |
1-(2-chloro-6-methylpyridin-4-yl)-2-fluoroethanol |
InChI |
InChI=1S/C8H9ClFNO/c1-5-2-6(7(12)4-10)3-8(9)11-5/h2-3,7,12H,4H2,1H3 |
InChIキー |
ITHMTKLLZOCNQL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)Cl)C(CF)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


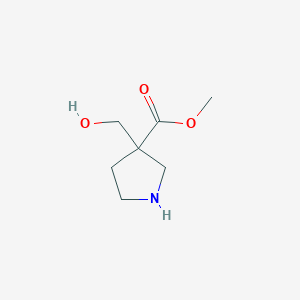
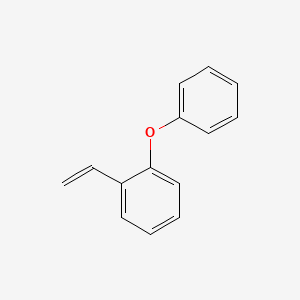
![tert-butylN-[(4-bromoquinolin-6-yl)methyl]-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B13596941.png)
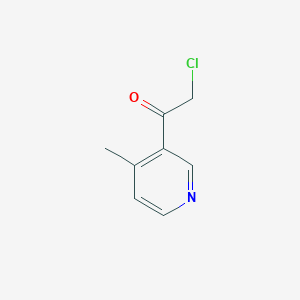
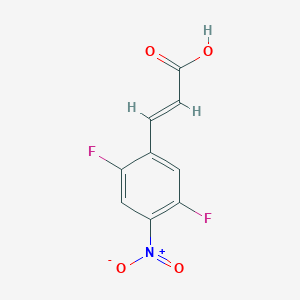
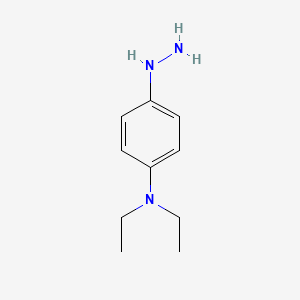
![3-[(2-Methylfuran-3-yl)oxy]piperidine](/img/structure/B13596955.png)
![Tert-butyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13596960.png)
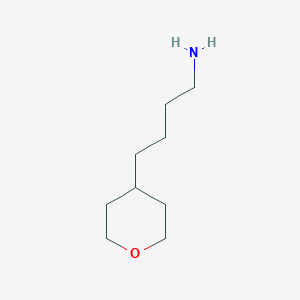
![methyl2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B13596964.png)
![rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid](/img/structure/B13596970.png)
